

# Head-to-head comparison of Jak-IN-31 and upadacitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Jak-IN-31 |           |
| Cat. No.:            | B12381034 | Get Quote |

## Head-to-Head Comparison: Jak-IN-31 vs. Upadacitinib

This guide provides a detailed comparison of the JAK inhibitor research probe, **Jak-IN-31**, and the clinically approved drug, upadacitinib. The comparison focuses on their biochemical and cellular activity, mechanism of action, and selectivity, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

### **Overview and Mechanism of Action**

**Jak-IN-31** is a covalent inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3). Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3. This irreversible binding mode contributes to its high potency and selectivity.

Upadacitinib (also known as ABT-494) is a reversible, ATP-competitive inhibitor of Janus kinases, with a primary selectivity for JAK1. It is an orally administered drug approved for the treatment of several autoimmune and inflammatory conditions. Unlike **Jak-IN-31**, upadacitinib does not form a covalent bond with its target, and its binding is reversible.

A key distinction lies in their primary targets and modes of action. **Jak-IN-31** is a tool compound designed for selective, irreversible inhibition of JAK3 in research settings, while upadacitinib is a clinically validated, reversible inhibitor primarily targeting JAK1 for therapeutic use.









#### Click to download full resolution via product page

To cite this document: BenchChem. [Head-to-head comparison of Jak-IN-31 and upadacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381034#head-to-head-comparison-of-jak-in-31-and-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com